1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)-

Description

Chemical Identification and Nomenclature

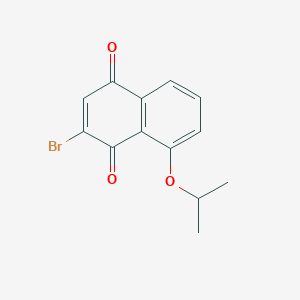

The systematic IUPAC name for this compound, 1,4-naphthalenedione, 2-bromo-8-(1-methylethoxy)- , reflects its substitution pattern on the naphthalene backbone. The bromine atom occupies position 2, while the isopropoxy group (-OCH(CH₃)₂) is located at position 8 of the 1,4-naphthoquinone structure. Key identifiers include:

The compound’s structure has been validated through spectral data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), though specific spectral details remain proprietary.

Historical Context and Discovery Milestones

Publicly available literature provides limited information on the compound’s discovery timeline. Its CAS registry number (919114-35-5) suggests initial synthesis or characterization occurred in the early 21st century, with commercial availability noted by 2010. Unlike naturally occurring naphthoquinones such as juglone (5-hydroxy-1,4-naphthoquinone), this synthetic derivative likely emerged from efforts to modify quinone redox properties through halogenation and alkoxy substitutions.

Structural Relationship to Naphthoquinone Derivatives

The compound belongs to the naphthoquinone family, which includes biologically active molecules like plumbagin and lapachol. Structural comparisons highlight its distinct features:

Properties

CAS No. |

919114-35-5 |

|---|---|

Molecular Formula |

C13H11BrO3 |

Molecular Weight |

295.13 g/mol |

IUPAC Name |

2-bromo-8-propan-2-yloxynaphthalene-1,4-dione |

InChI |

InChI=1S/C13H11BrO3/c1-7(2)17-11-5-3-4-8-10(15)6-9(14)13(16)12(8)11/h3-7H,1-2H3 |

InChI Key |

MCJNOIGULLNECR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-8-isopropoxynaphthalene-1,4-dione typically involves the bromination of a naphthoquinone precursor followed by the introduction of the isopropoxy group. One common method is the bromination of 1,4-naphthoquinone using bromine in the presence of a suitable solvent like acetic acid. The resulting bromo-naphthoquinone can then be reacted with isopropanol in the presence of a base such as potassium carbonate to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of 2-bromo-8-isopropoxynaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Key Reaction Conditions

1.3 Annulation Reactions

Annulation reactions, such as three-component cyclizations, can construct the naphthoquinone core. For example, reactions involving indoles, salicylic aldehydes, and 2-hydroxy-1,4-naphthoquinone under catalytic conditions (e.g., In(OTf)₃) form complex naphthoquinone derivatives. This method often requires elevated temperatures (110°C) and extended reaction times (5–7 hours) .

Reaction Mechanisms

2.1 Redox Cycling

The bromine substituent enhances redox activity. For instance, 2-bromo-1,4-naphthoquinone acts as an efficient catalyst for the autoxidation of ascorbic acid, producing hydrogen peroxide (H₂O₂). The bromine atom’s electron-withdrawing effect increases the compound’s redox cycling efficiency compared to analogs like menadione (VK3) .

2.2 Nucleophilic Substitution Mechanism

The bromine at the 2-position undergoes nucleophilic substitution with phenolates. The reaction proceeds via a vinylogous acyl bromide mechanism, where the carbonyl groups activate the C2 position for substitution. This regioselectivity is confirmed by X-ray crystallography and NMR data .

Functional Group Modifications

3.1 Alkylation and Oxidation

Derivatives with alkyl groups (e.g., isopropoxy) can undergo further oxidation or alkylation. For example, oxidation with cerium ammonium nitrate (CAN) converts dihydronaphthalene intermediates into quinones .

3.2 Fluorination and Radical Decarboxylation

Advanced modifications include fluorination (e.g., difluoromethyl groups) and radical decarboxylation to introduce functionalized arms. These steps leverage redox-active intermediates like quinone methides .

Key Research Findings

4.1 Yield Optimization

-

Cs₂CO₃ as a base often provides higher yields (e.g., 96% for compound 36) compared to CsOH or KF/Al₂O₃ .

-

Steric hindrance in phenols reduces reaction efficiency (e.g., bulky substituents lower yields) .

4.2 In Silico Predictions

Lipinski’s “Rule of Five” is applied to predict drug-likeness for 2-aryloxy derivatives. Parameters like molecular weight (<500 g/mol) and lipophilicity (LogP <5) are critical for bioavailability .

4.3 Spectroscopic Characterization

-

¹H NMR : A singlet around 6.0 ppm confirms substitution at the C3 position .

-

IR and Mass Spectrometry : Used to verify functional groups and molecular weight .

Physical and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁BrO₃ | |

| Molecular Weight | 295.129 g/mol | |

| CAS Registry Number | 919114-35-5 | |

| Exact Mass | 293.989 g/mol |

Scientific Research Applications

1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)- is a synthetic organic compound that belongs to the naphthoquinone family. Its unique structure, featuring a naphthalene ring with two carbonyl groups and specific substituents, contributes to its diverse biological activities and applications. This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.

Structural Features

- Naphthalene Ring : Provides a stable aromatic system.

- Carbonyl Groups : Located at the 1 and 4 positions, characteristic of naphthoquinones.

- Bromine Atom : Positioned at the 2-position, enhancing reactivity.

- Isopropoxy Group : Located at the 8-position, influencing solubility and biological interactions.

Antimicrobial Activity

1,4-Naphthalenedione derivatives exhibit significant antimicrobial properties. Research has shown that these compounds can effectively inhibit various microbial pathogens, including bacteria and fungi. For instance:

- Study Findings : A series of novel substituted naphthoquinones demonstrated potent antimicrobial activity against Staphylococcus aureus and Candida albicans, with some derivatives outperforming conventional antibiotics like ciprofloxacin .

Antitumor Properties

The compound has been investigated for its anticancer potential:

- Mechanism of Action : It induces apoptosis in cancer cells by targeting mitochondrial pathways .

- Case Study : Certain derivatives showed significant cytotoxicity against ovarian (IGROV-1) and colon (HT-29) adenocarcinoma cells, with IC50 values indicating effective inhibition of cell proliferation .

Cardioprotective Effects

Research indicates that 1,4-naphthoquinones possess cardioprotective properties:

- Biological Mechanism : These compounds can intercept free radicals and modulate oxidative stress, which is crucial in protecting cardiac tissues from ischemic damage .

Neuroprotective Applications

The neuroprotective potential of this compound is being explored in relation to neurodegenerative diseases:

- Research Insights : Studies suggest that naphthoquinone derivatives can protect neuronal cells from oxidative stress-induced apoptosis, offering therapeutic avenues for conditions such as Alzheimer's disease .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-1,4-naphthoquinone | Bromine at position 2 | Anticancer activity |

| 2-Methoxy-1,4-naphthoquinone | Methoxy group at position 2 | Antimicrobial properties |

| Plumbagin (5-hydroxy-2-methyl) | Hydroxyl group at position 5 | Antiparasitic effects |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Hydroxyl group at position 5 | Antioxidant properties |

These compounds share structural similarities with 1,4-naphthalenedione, but variations in substituents lead to distinct biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-8-isopropoxynaphthalene-1,4-dione involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or the induction of DNA damage, which may contribute to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 2-Bromo-5,8-dihydroxy-1,4-naphthalenedione (Bromnaphthazarin; CAS 78226-78-5): This compound has hydroxyl groups at positions 5 and 8 and a bromine at position 2. It demonstrates antimicrobial and cytotoxic activities, attributed to its redox-active quinone core and hydrogen-bonding capacity from hydroxyl groups .

2,3-Epoxy-2-(3-methyl-2-butenyl)-1,4-naphthalenedione (Compound 7 from Brazilian Red Propolis) :

Isolated from natural sources, this derivative exhibits antibiotic and antioxidant activities comparable to tocopherol. The epoxy and prenyl groups enhance its reactivity and lipophilicity, suggesting that the isopropoxy group in the target compound might similarly influence bioavailability .1,4-Naphthalenedione, 2-hydroxy (from Lawsonia inermis) :

With a hydroxyl group at position 2, this compound shows antibacterial effects (MIC 4 mg/ml against beta-lactam resistant Staphylococcus aureus). The bromine substitution in the target compound could increase electrophilicity, enhancing interactions with microbial enzymes like beta-lactamase .

Structural and Physicochemical Properties

Biological Activity

1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)- is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene ring system with two carbonyl groups at positions 1 and 4, a bromine atom at position 2, and an isopropoxy group at position 8. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

The synthesis of 1,4-naphthalenedione, 2-bromo-8-(1-methylethoxy)- can be achieved through various methods, including oxidation and substitution reactions. Common reagents for these processes include potassium permanganate and sodium borohydride for oxidation and reduction respectively. The compound's molecular weight is approximately 237.05 g/mol, with a notable redox potential similar to that of water, which facilitates its interaction with biological systems .

Anticancer Properties

Research indicates that derivatives of 1,4-naphthalenedione exhibit significant anticancer activity. For instance, studies show that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of cellular metabolism . A study demonstrated that certain derivatives led to a marked increase in apoptotic cells in melanoma cell lines compared to untreated controls .

Antimicrobial Effects

The antimicrobial properties of 1,4-naphthalenedione derivatives are well-documented. They have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. In vitro tests revealed that some derivatives could inhibit biofilm formation more effectively than standard antibacterial agents .

Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory potential of these compounds. Specific derivatives were found to block pro-inflammatory cytokine production in THP-1 cells, suggesting their utility in treating inflammatory diseases . The inhibition of interleukin-1β (IL-1β) production was particularly noted as a significant finding in this context.

The mechanisms underlying the biological activities of 1,4-naphthalenedione derivatives involve several pathways:

- Apoptosis Induction: The compounds trigger apoptotic pathways primarily through ROS generation and mitochondrial dysfunction.

- Antimicrobial Action: Their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways contributes to their antimicrobial effects.

- Anti-inflammatory Pathways: Inhibition of specific cytokines indicates potential therapeutic applications in inflammatory conditions.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-1,4-naphthoquinone | Bromine at position 2 | Anticancer activity |

| Plumbagin | Hydroxyl group at position 5 | Antiparasitic effects |

| Juglone | Hydroxyl group at position 5 | Antioxidant properties |

These variations in substituents influence their solubility, reactivity, and interactions with biological targets .

Case Studies

Several case studies have documented the effects of 1,4-naphthalenedione derivatives:

- Melanoma Treatment: A study evaluated the cytotoxicity of various naphthoquinone derivatives on human melanoma cells (SK-MEL-28). Derivative compounds demonstrated higher apoptotic rates compared to standard treatments like etoposide .

- Antibacterial Efficacy: Research on phenoxy-1,4-naphthoquinone derivatives showed promising results against bacterial strains resistant to conventional antibiotics. Compounds exhibited significant antibacterial action comparable to existing treatments .

- Inflammation Models: In vitro experiments using THP-1 cells indicated that certain naphthoquinones effectively reduced IL-1β production, showcasing their potential as anti-inflammatory agents .

Q & A

Q. What synthetic routes are available for 2-bromo-8-(1-methylethoxy)-1,4-naphthalenedione, and how can its structure be validated?

- Methodological Answer : Begin with natural precursors like 2-hydroxy-1,4-naphthalenedione derivatives (e.g., lapachol). Bromination at the 2-position can be achieved using electrophilic brominating agents (e.g., Br₂ in acetic acid). Introduce the 8-(1-methylethoxy) group via nucleophilic substitution or Mitsunobu reaction. Structural validation requires ¹H/¹³C NMR with 2D experiments (COSY, HMQC, HMBC) to confirm substituent positions and connectivity . GC-MS analysis (comparing fragmentation patterns to EPA/NIH spectral databases) further corroborates molecular weight and functional groups .

Q. What safety measures are critical when handling brominated naphthoquinones in laboratory settings?

- Methodological Answer : Prioritize local exhaust ventilation and enclosed systems to minimize inhalation exposure. Use nitrile gloves and protective lab coats to prevent dermal contact. Post-handling, wash thoroughly with soap and water. Implement hazard communication protocols (e.g., labeling, training) as outlined in occupational safety guidelines for naphthalenedione derivatives .

Q. How can researchers assess the systemic toxicity of this compound in preclinical models?

- Methodological Answer : Follow standardized OECD guidelines for acute and subchronic toxicity studies. Use rodent models (rats/mice) exposed via oral, dermal, or inhalation routes. Monitor outcomes aligned with Table B-1 (): hepatic (ALT/AST levels), renal (creatinine clearance), and hematological parameters (CBC). Compare results to structurally related compounds like menadione, which exhibits dose-dependent hepatotoxicity .

Advanced Research Questions

Q. How can electron ionization (EI) mass spectral data be interpreted to resolve ambiguities in fragmentation pathways?

- Methodological Answer : Cross-reference experimental EI-MS data with EPA/NIH spectral databases (e.g., molecular weight 718 for methylated analogs ). Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., bromine’s 1:1 isotopic signature). Computational tools (e.g., in silico fragmentation via CFM-ID) can predict fragment ions and validate proposed pathways .

Q. What strategies address contradictions in bioactivity data across in vitro and in vivo assays?

- Methodological Answer : Replicate assays under controlled conditions (e.g., pH, temperature, solvent). For cytotoxicity, use A549 human breast cells () with standardized MTT assays. For in vivo bioactivity (e.g., larvicidal effects against Aedes aegypti), ensure consistent exposure durations and concentrations. Apply statistical meta-analysis to identify confounding variables (e.g., solvent toxicity) .

Q. How can continuous-flow reactors optimize the synthesis of brominated naphthoquinones?

- Methodological Answer : Implement Advanced-Flow™ Reactors (AFR) to enhance reaction efficiency and safety. Use micromixers for precise bromine addition, minimizing exothermic risks. Monitor reaction parameters (residence time, temperature) in real-time via inline IR spectroscopy. Compare yields and purity to batch synthesis methods .

Q. What methodologies establish structure-activity relationships (SAR) for brominated naphthoquinone derivatives?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., halogen position, alkoxy groups). Test bioactivity in standardized assays (e.g., Artemia salina lethality, mosquito larvicidal activity). Use multivariate regression analysis to correlate electronic (Hammett constants) or steric parameters with activity trends. Cross-validate with molecular docking studies to identify target binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.